molecular formula C17H13BrClN3O B14024003 1-(1-Bromo-4-methylisoquinolin-3-yl)-3-(3-chlorophenyl)urea CAS No. 28970-88-9

1-(1-Bromo-4-methylisoquinolin-3-yl)-3-(3-chlorophenyl)urea

Cat. No.: B14024003
CAS No.: 28970-88-9
M. Wt: 390.7 g/mol
InChI Key: KBECGSDLBPVVFY-UHFFFAOYSA-N
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Description

1-(1-Bromo-4-methylisoquinolin-3-yl)-3-(3-chlorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Bromo-4-methylisoquinolin-3-yl)-3-(3-chlorophenyl)urea typically involves the reaction of 1-bromo-4-methylisoquinoline with 3-chlorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction may require a catalyst or base to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using continuous flow reactors. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

1-(1-Bromo-4-methylisoquinolin-3-yl)-3-(3-chlorophenyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The urea linkage can be hydrolyzed to form the corresponding amines and carbon dioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted isoquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-Bromo-4-methylisoquinolin-3-yl)-3-(3-chlorophenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Bromoisoquinolin-3-yl)-3-(3-chlorophenyl)urea
  • 1-(1-Bromo-4-methylisoquinolin-3-yl)-3-phenylurea
  • 1-(1-Bromo-4-methylisoquinolin-3-yl)-3-(4-chlorophenyl)urea

Uniqueness

1-(1-Bromo-4-methylisoquinolin-3-yl)-3-(3-chlorophenyl)urea is unique due to the specific substitution pattern on the isoquinoline and phenyl rings. This unique structure may confer specific chemical and biological properties that differentiate it from similar compounds.

Properties

CAS No.

28970-88-9

Molecular Formula

C17H13BrClN3O

Molecular Weight

390.7 g/mol

IUPAC Name

1-(1-bromo-4-methylisoquinolin-3-yl)-3-(3-chlorophenyl)urea

InChI

InChI=1S/C17H13BrClN3O/c1-10-13-7-2-3-8-14(13)15(18)21-16(10)22-17(23)20-12-6-4-5-11(19)9-12/h2-9H,1H3,(H2,20,21,22,23)

InChI Key

KBECGSDLBPVVFY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C2=CC=CC=C12)Br)NC(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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